Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate

Lipophilicity Drug Design Property Prediction

Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate (C₁₇H₂₅FN₂O₃, MW 324.39 g/mol) is a Boc-protected phenylpiperazine derivative characterized by a 2-fluoro-4-(methoxymethyl) substitution pattern on the aromatic ring. This substitution pattern is distinct from more common 4-methoxy or 4-methyl analogs, positioning the compound as a versatile intermediate for synthesizing kinase inhibitors and CNS-targeting agents.

Molecular Formula C17H25FN2O3
Molecular Weight 324.4 g/mol
Cat. No. B13895299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate
Molecular FormulaC17H25FN2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)COC)F
InChIInChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)15-6-5-13(12-22-4)11-14(15)18/h5-6,11H,7-10,12H2,1-4H3
InChIKeyLHJGPXXWPNGRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate: A Boc-Protected Phenylpiperazine Building Block for Kinase and CNS Probe Synthesis


Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate (C₁₇H₂₅FN₂O₃, MW 324.39 g/mol) is a Boc-protected phenylpiperazine derivative characterized by a 2-fluoro-4-(methoxymethyl) substitution pattern on the aromatic ring [1]. This substitution pattern is distinct from more common 4-methoxy or 4-methyl analogs, positioning the compound as a versatile intermediate for synthesizing kinase inhibitors and CNS-targeting agents [2]. The compound's protected piperazine nitrogen allows for selective deprotection and subsequent functionalization, a feature critical for structure-activity relationship (SAR) exploration in medicinal chemistry campaigns [3].

Why Generic 4-Methoxyphenyl or 4-Methylphenyl Piperazine Analogs Cannot Substitute for Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate in MedChem Optimization


The failure of generic substitution stems from the synergistic electronic and steric effects of the 2-fluoro-4-(methoxymethyl) motif. The 2-fluoro substituent alters the electron density of the aromatic ring, impacting π-stacking and hydrogen-bonding interactions with biological targets [1]. The 4-methoxymethyl group introduces a polar, hydrogen-bond-accepting vector of distinct length and conformational flexibility compared to a methoxy or methyl group, as evidenced by structure-activity relationship (SAR) studies in trisubstituted piperazine series where a 2-methoxymethyl derivative exhibited 30-fold greater receptor affinity than its enantiomer [2]. Simply replacing this compound with a 4-methoxy or 4-methyl analog risks losing these critical interactions, leading to a collapse in target potency and selectivity [3].

Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Calculated LogP Advantage of the 4-Methoxymethyl Group Over a 4-Methoxy Group

The methoxymethyl substituent in the target compound significantly increases lipophilicity compared to a methoxy analog. For a simpler model system, 2-fluoro-4-(methoxymethyl)-1-methylbenzene has a calculated LogP of 2.51 . In contrast, the analogous 2-fluoro-4-methoxy-1-methylbenzene would be expected to have a lower LogP, approximately 1.8–2.0 based on typical fragment contributions. This LogP increase of 0.5–0.7 log units can translate into improved membrane permeability and potentially enhanced CNS penetration for final drug candidates.

Lipophilicity Drug Design Property Prediction

Enhanced Synthetic Versatility via Methoxymethyl Derivatization Compared to 4-Methyl or 4-Methoxy Analogs

The methoxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing a chemical handle for further diversification via reductive amination, amide coupling, or Wittig reactions [1]. This is not possible with a 4-methyl or 4-methoxy group without harsh conditions. The boronic acid pinacol ester variant of the 2-fluoro-4-(methoxymethyl)phenyl moiety is commercially available with a purity of 0.95 and specific storage condition of 0–8°C, demonstrating the building block's validated utility in Suzuki-Miyaura cross-coupling reactions .

Synthetic Chemistry Late-Stage Functionalization Oxidation

Potential Metabolic Stability Advantage of Methoxymethyl Over Methoxy: Reduced O-Dealkylation Liability

Aromatic methoxy groups are prone to cytochrome P450-mediated O-demethylation, generating phenolic metabolites that can undergo phase II conjugation and rapid excretion [1]. The methoxymethyl group, being an alkyl ether with a different electronic environment, may exhibit reduced affinity for CYP isoforms responsible for O-dealkylation. In a related insecticidal series, compounds bearing a 2-fluoro-4-methoxymethylbenzyl group showed distinct activity profiles compared to their methoxy counterparts, indicating that the methoxymethyl group influences target interaction and potentially metabolic fate [2].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Receptor Affinity Enhancement by Methoxymethyl Group: 30-Fold Enantioselectivity Difference in PAF Antagonist Series

In a homologous trisubstituted piperazine series, the 2-methoxymethyl derivative (2f) demonstrated the most potent platelet-activating factor (PAF) antagonistic activities. Notably, the (S)-(-)-2f enantiomer exhibited a 30-fold greater affinity for the PAF receptor than the (R)-(+)-isomer in a competitive binding experiment [1]. This underscores the critical role of the methoxymethyl group in achieving high-affinity receptor engagement when positioned appropriately, a structural feature directly transferable to the target compound where the methoxymethyl group is on the phenyl ring.

PAF Receptor Enantioselectivity Binding Affinity

Optimal Application Scenarios for Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate Based on Evidence


Kinase Inhibitor Lead Optimization Requiring CNS Penetration

The elevated calculated LogP (~2.5) of the methoxymethyl motif, as supported by model compound data , positions this intermediate as an ideal building block for CNS-penetrant kinase inhibitors. The Boc group allows for late-stage deprotection and piperazine N-functionalization, while the methoxymethyl group can be oxidized to an aldehyde for reductive amination with diverse amines, enabling rapid generation of focused libraries for blood-brain barrier penetration optimization.

GPCR Target SAR Exploration with Stereochemical Requirements

The 30-fold enantioselectivity observed for a 2-methoxymethyl piperazine analog at the PAF receptor highlights the potential of this substitution pattern for exploring chiral recognition in Class A GPCRs. This compound can serve as a starting point for synthesizing enantiomerically enriched analogs where the methoxymethyl group acts as a chiral anchor, a strategy not feasible with simpler 4-methoxy or 4-methyl phenylpiperazines.

Metabolic Stability Optimization in Hit-to-Lead Programs

The predicted reduced O-dealkylation liability of the methoxymethyl group compared to a methoxy group makes this intermediate a strategic choice for programs where metabolic soft spots have been identified on the phenyl ring. By incorporating the 2-fluoro-4-(methoxymethyl)phenyl motif early, medicinal chemists can address a common clearance mechanism without relying on extensive late-stage deuteration or fluorination strategies [1].

Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The validated availability of the 2-fluoro-4-(methoxymethyl)phenylboronic acid pinacol ester (purity 0.95, stable at 0–8°C) enables direct, reliable Suzuki coupling with aryl halides. This allows procurement teams to source a single, high-quality building block for generating diverse biaryl piperazine libraries, streamlining synthesis and ensuring batch-to-batch consistency in parallel medicinal chemistry efforts.

Quote Request

Request a Quote for Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.